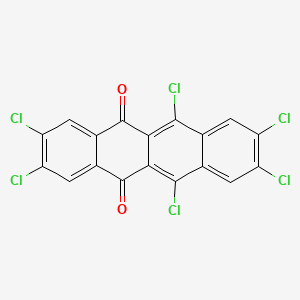
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of six chlorine atoms and two ketone groups on a tetracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully regulated to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetracene-5,12-dione derivatives.
Reduction: Alcohol derivatives of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione in medicinal applications involves its interaction with cellular DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. It also induces apoptosis by activating caspase enzymes and other apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetracene-5,12-dione: A non-chlorinated analog with similar structural features but different electronic properties.
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene: Another chlorinated polycyclic aromatic compound used in organic electronics.
Uniqueness
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is unique due to its specific pattern of chlorination, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic semiconductors and anticancer agents.
Propiedades
Número CAS |
137313-63-4 |
|---|---|
Fórmula molecular |
C18H4Cl6O2 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
2,3,6,8,9,11-hexachlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H4Cl6O2/c19-9-1-5-6(2-10(9)20)16(24)14-13(15(5)23)17(25)7-3-11(21)12(22)4-8(7)18(14)26/h1-4H |
Clave InChI |
GJIFEPVHEMUXOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)C(=C3C(=C2Cl)C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



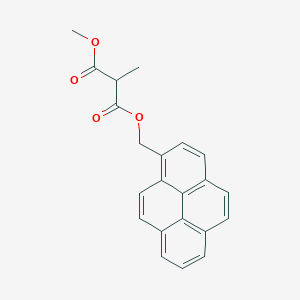

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
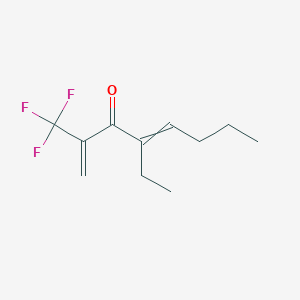
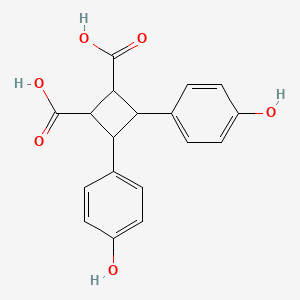
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
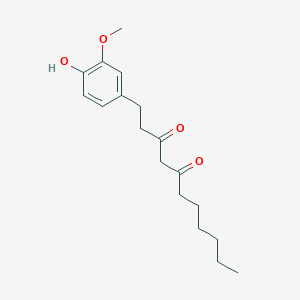

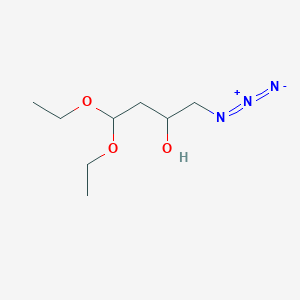
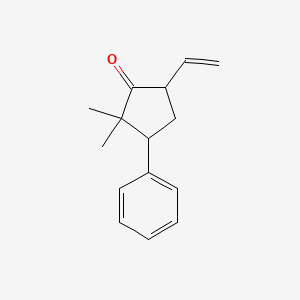
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
